N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine
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Overview
Description
N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine is a complex organic compound featuring an indole ring system, a thiophene ring, and a pyridine moiety. This compound is of interest due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine typically involves multiple steps, starting with the preparation of the indole and thiophene derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of various substituted indole and thiophene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological activity of N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine has been explored for its potential antiviral, anti-inflammatory, and anticancer properties. It may interact with various biological targets, leading to therapeutic effects.
Medicine: In the medical field, this compound could be developed into a drug candidate for treating diseases such as cancer, infections, and inflammatory conditions. Its ability to modulate biological pathways makes it a promising candidate for drug discovery.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Indole-3-ethanamine, N-methyl-
N-(2-(1H-indol-3-yl)-ethyl)-acetamide
2-methyl-1H-indole
Uniqueness: N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine stands out due to its unique combination of indole, thiophene, and pyridine rings. This structural diversity contributes to its distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S/c1-13-18(14-7-2-3-8-15(14)21-13)19(16-9-6-12-23-16)22-17-10-4-5-11-20-17/h2-12,19,21H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYZGYQFSMGILO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CS3)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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